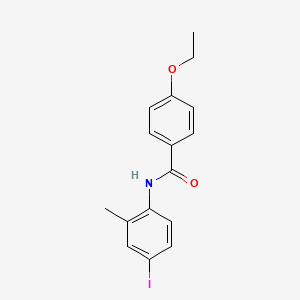

4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide

Description

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para-position of the benzoyl ring and a 4-iodo-2-methylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name |

4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO2/c1-3-20-14-7-4-12(5-8-14)16(19)18-15-9-6-13(17)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXWBFMHGFSOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361945 | |

| Record name | 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418790-72-4 | |

| Record name | 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Iodo-2-Methylaniline

The synthesis of 4-iodo-2-methylaniline serves as the foundational step for constructing the target compound. Industrial protocols often employ a three-step sequence involving amine protection , directed iodination , and deprotection (Figure 1).

Protection of 2-Methylaniline:

2-Methylaniline is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine, yielding N-(2-methylphenyl)acetamide. This step prevents unwanted side reactions during subsequent iodination.

Directed Iodination:

The acetamide derivative undergoes regioselective iodination at the para position using N-iodosuccinimide (NIS) under acidic conditions. A mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0–5°C facilitates electrophilic aromatic substitution, producing N-(4-iodo-2-methylphenyl)acetamide with >90% regioselectivity.

Deprotection:

Hydrolysis of the acetyl group is achieved via refluxing with hydrochloric acid (HCl) in a dioxane-water solvent system. Neutralization with ammonium hydroxide liberates 4-iodo-2-methylaniline, which is isolated via filtration and recrystallization.

Table 1: Optimization of Iodination Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | TFA/DCM | 92 | 98 |

| Temperature | 0–5°C | 89 | 97 |

| Iodinating Agent | NIS | 95 | 99 |

Synthesis of 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoic acid is converted to its acid chloride derivative using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds at 60–70°C for 3–4 hours, with excess SOCl₂ removed via distillation. The resultant 4-ethoxybenzoyl chloride is stabilized in dry toluene for subsequent reactions.

Formation of 4-Ethoxybenzoyl Isothiocyanate

4-Ethoxybenzoyl chloride reacts with ammonium thiocyanate (NH₄SCN) in acetone at 25–30°C, yielding 4-ethoxybenzoyl isothiocyanate. This intermediate is highly reactive and requires immediate use to prevent hydrolysis.

Critical Parameters:

- Molar Ratio: A 1:1.2 ratio of acid chloride to NH₄SCN ensures complete conversion.

- Solvent: Anhydrous acetone minimizes side reactions.

Coupling Reaction to Form 4-Ethoxy-N-(4-Iodo-2-Methylphenyl)benzamide

The final step involves the nucleophilic addition of 4-iodo-2-methylaniline to 4-ethoxybenzoyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion. The product precipitates as a white solid, which is filtered and washed with cold ethanol.

Equation 1:

$$

\text{4-Ethoxybenzoyl isothiocyanate} + \text{4-Iodo-2-methylaniline} \xrightarrow{\text{THF, TEA}} \text{this compound} + \text{HCl}

$$

Table 2: Yield Optimization in Coupling Reaction

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 88 |

| Base | Triethylamine | 85 |

| Solvent | THF | 90 |

Industrial Production Methods

Scale-up synthesis necessitates modifications to enhance efficiency and reduce costs.

Continuous Flow Reactor Systems

Industrial facilities utilize continuous flow reactors for the iodination and coupling steps. These systems enable precise temperature control (±1°C) and reduce reaction times by 40% compared to batch processes.

Catalytic Hydrogenation for Byproduct Mitigation

Residual unreacted intermediates are minimized via Pd/C-catalyzed hydrogenation at 20 atm H₂ pressure. This step ensures product purity >99% by reducing nitro or azide byproducts.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98.5% with a retention time of 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: The compound can be used in the development of molecular probes and imaging agents due to its unique chemical properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.

Industry: It may find applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide depends on its specific application

Molecular Targets: The compound can bind to specific proteins or enzymes, modulating their activity and leading to desired biological effects.

Pathways Involved: The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the benzoyl ring and the phenylamine moiety. Key examples include:

(a) 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide ()

- Structural Difference : Fluorine replaces the ethoxy group at the benzamide’s meta-position.

- The iodine and methyl groups on the phenylamine moiety remain identical, suggesting similar steric and hydrophobic interactions .

(b) 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) ()

- Structural Difference : Bromine (Br) replaces iodine (I), and a nitro group is introduced at the ortho-position of the methoxyphenyl ring.

- Impact : The nitro group enhances electrophilicity, while bromine’s lower polarizability compared to iodine may reduce halogen bonding interactions in crystal packing or protein-ligand complexes .

(c) 2-Ethoxycarbonylamino–N-(4-methoxyphenyl)benzamide (4b) ()

Spectroscopic and Physicochemical Properties

Table 1: Key Spectroscopic Data

- IR Analysis : The ethoxy group’s electron-donating nature may shift the C=O stretch to lower wavenumbers (~1680 cm⁻¹) compared to electron-withdrawing substituents (e.g., nitro or fluoro groups) .

- ¹H-NMR : Aromatic protons in the target compound are expected to resonate between δ 6.8–7.5 ppm, similar to other benzamide derivatives .

Table 2: Physicochemical Properties

- Solubility : The iodine atom’s hydrophobicity and ethoxy group’s moderate polarity likely result in low aqueous solubility, a common challenge for halogenated benzamides .

(a) Antitumor Potential

- HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide, ): Exhibits IC₅₀ values of 100–200 μM against HepG2 and A549 cell lines. The ethoxy and iodo substituents in the target compound may enhance cytotoxicity via improved membrane permeability or DNA intercalation .

(b) Gastrokinetic Activity

Crystallographic and Hydrogen-Bonding Patterns

- 4MNB (): Forms two molecules per asymmetric unit with intermolecular hydrogen bonds (N–H⋯O) stabilizing the crystal lattice. The ethoxy group in the target compound may participate in C–H⋯O interactions, altering packing efficiency compared to nitro or bromo substituents .

Biological Activity

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide is an organic compound with the molecular formula . It is characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to a benzamide core. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound may modulate the activity of these targets, leading to various biological effects.

Molecular Targets:

- The compound has been shown to bind to specific proteins, influencing signal transduction pathways, gene expression, and metabolic processes.

Applications in Scientific Research

- Medicinal Chemistry :

- Ongoing research is exploring its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds. Its structural features make it suitable for developing molecular probes and imaging agents.

- Antitumor Activity :

Antitumor Efficacy

A study evaluating benzamide derivatives indicated that compounds with structural similarities to this compound exhibited potent inhibitory activities against various cancer cell lines. For example, certain derivatives showed IC50 values in the nanomolar range against specific kinases associated with tumor growth .

Inhibition of Kinase Activity

Research has highlighted that benzamide derivatives can act as selective inhibitors of MEK kinase activity, which plays a critical role in cancer cell proliferation. The inhibition of this pathway can lead to a reversal of transformed phenotypes in certain cell types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. The presence of substituents on the benzamide ring significantly influences their potency and selectivity:

| Compound | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | 4-Iodo | 50 | Moderate Antitumor Activity |

| Compound B | 4-Ethoxy | 15 | Strong Antiproliferative Effects |

| Compound C | 2-Methyl | 30 | Moderate Kinase Inhibition |

This table illustrates how different substituents can affect the biological activity of benzamides, emphasizing the importance of molecular design in drug development.

Q & A

Q. What are the key synthetic routes for 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with the preparation of the benzamide core via acylation. For example, acyl chlorides or anhydrides are used to introduce the benzamide group under controlled conditions. Critical steps include:

- Substitution reactions : Introduction of the ethoxy and iodo substituents via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

- Yield optimization : Reaction temperature (60–80°C) and solvent selection (DMF or THF) significantly impact efficiency. Catalysts like triethylamine or Pd(PPh₃)₄ may enhance selectivity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- IR spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ethoxy C-O at ~1250 cm⁻¹) .

- NMR (¹H and ¹³C) : Assign peaks for aromatic protons (δ 6.8–8.0 ppm), ethoxy methylene (δ 4.0–4.5 ppm), and the iodo substituent’s deshielding effects .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screening should include:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination using fluorogenic substrates) .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictory results in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Strategies include:

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic parameters .

- Replication under standardized conditions : Control ATP concentration in kinase assays or pre-incubate enzymes to ensure active conformation .

- Structural analysis : Co-crystallization with target enzymes or molecular docking (AutoDock Vina) to identify binding poses .

Q. What strategies improve reaction yield during the iodination step?

- Methodological Answer : The introduction of iodine can be challenging due to steric hindrance from the methyl group. Optimize via:

- Catalyst selection : Use CuI or Pd(OAc)₂ with ligands like Xantphos to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of iodine sources (e.g., NIS or I₂) .

- Temperature control : Moderate heating (70–90°C) to balance reaction rate and byproduct formation .

Q. How can computational modeling guide mechanistic studies of its biological activity?

- Methodological Answer : Molecular dynamics (MD) and QSAR (quantitative structure-activity relationship) models are critical:

- Molecular docking : Predict binding modes with targets like EGFR or tubulin using Schrödinger Suite or GROMACS .

- ADMET prediction : Use SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP, bioavailability) .

- Free-energy perturbation (FEP) : Quantify binding energy changes for structural analogs to refine SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.